Heptadecan-9-yl Acrylate: A Technical Guide for Drug Development Professionals
Heptadecan-9-yl Acrylate: A Technical Guide for Drug Development Professionals
CAS Number: 2982740-96-3
Abstract
This technical guide provides a comprehensive overview of Heptadecan-9-yl acrylate, a long-chain alkyl acrylate with potential applications in the pharmaceutical and biomedical fields. While specific data for this compound is limited in public literature, this document consolidates available information and presents data from closely related analogs to offer insights into its physicochemical properties, synthesis, and potential applications, particularly in the realm of drug delivery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of hydrophobic acrylate monomers in their work.
Introduction
Heptadecan-9-yl acrylate (C20H38O2) is a long-chain aliphatic ester of acrylic acid. Its structure, featuring a long hydrophobic heptadecyl chain, suggests its utility in modifying the properties of polymers, enhancing hydrophobicity, and serving as a key component in the formulation of drug delivery systems. Long-chain alkyl acrylates are known for their role in creating hydrophobic domains in polymers, which can be advantageous for encapsulating lipophilic drugs and controlling their release.[1][2] The specific branched nature of the heptadecyl group at the 9-position may impart unique physical characteristics to its polymers, such as a lower glass transition temperature and increased flexibility, compared to linear analogs.
Physicochemical Properties
Specific experimental data for Heptadecan-9-yl acrylate is not widely available. However, data for a close structural analog, Heptadecyl Acrylate (C17A), provides a reasonable estimation of its properties.[3]
Table 1: Physicochemical Properties of Heptadecyl Acrylate (C17A) (Analog)
| Property | Value | Reference |
| Molecular Formula | C20H38O2 | |
| Molecular Weight | 310.52 g/mol | |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.87 g/cm³ at 25 °C | [3] |
| Boiling Point | >174 °C | [3] |
| Melting Point | < -100 °C | [3] |
| Flash Point | 234 °C | [3] |
| Viscosity | 11 mPa·s | [3] |
| Glass Transition Temp. (Tg) | -72 °C | [3] |
| Water Solubility | Insoluble (predicted) | |
| Purity | min. 94% | [3] |
| Acid Value | max. 0.05% | [3] |
| Water Content | max. 0.1% | [3] |
Synthesis and Polymerization
The synthesis of Heptadecan-9-yl acrylate can be conceptually approached through the esterification of Heptadecan-9-ol with an activated acrylic acid derivative, such as acryloyl chloride, or through transesterification.
Synthesis of Heptadecan-9-ol (Precursor)
The precursor alcohol, Heptadecan-9-ol, can be synthesized via a Grignard reaction.[4]
Experimental Protocol: Synthesis of Heptadecan-9-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from 1-bromooctane (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction with Aldehyde: To the freshly prepared Grignard reagent, add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Heptadecan-9-ol.
Synthesis of Heptadecan-9-yl Acrylate
Experimental Protocol: Esterification with Acryloyl Chloride
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Heptadecan-9-ol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acryloyl Chloride: Cool the solution to 0 °C and add acryloyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Heptadecan-9-yl acrylate.
Caption: Proposed synthesis workflow for Heptadecan-9-yl acrylate.
Polymerization
Heptadecan-9-yl acrylate can be polymerized or copolymerized using standard free-radical polymerization techniques.
Experimental Protocol: Free-Radical Polymerization
-
Reaction Setup: In a Schlenk flask, dissolve Heptadecan-9-yl acrylate (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 equivalents) in an appropriate solvent (e.g., toluene or dioxane).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 12-24 hours.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash with the non-solvent.
-
Drying: Dry the polymer under vacuum at a temperature below its glass transition temperature to obtain the final product.
Potential Applications in Drug Development
The highly hydrophobic nature of Heptadecan-9-yl acrylate makes it a promising monomer for the synthesis of polymers used in drug delivery systems.[2]
Nanoparticle-Based Drug Delivery
Polymers and copolymers of Heptadecan-9-yl acrylate can be formulated into nanoparticles for the encapsulation and delivery of hydrophobic drugs.[5][6] The long alkyl chain would form a hydrophobic core, providing a suitable environment for lipophilic active pharmaceutical ingredients (APIs). This can enhance drug solubility, stability, and bioavailability.
Controlled Release Formulations
The incorporation of Heptadecan-9-yl acrylate into polymer backbones can be used to modulate the release kinetics of encapsulated drugs. The hydrophobicity of the polymer matrix can retard the diffusion of water, leading to a slower, more sustained release profile. This is particularly beneficial for long-acting injectable formulations or oral dosage forms designed for extended release.
Transdermal Drug Delivery
Acrylate-based polymers are widely used as pressure-sensitive adhesives in transdermal patches. The low glass transition temperature and hydrophobicity of a polymer containing Heptadecan-9-yl acrylate could provide desirable adhesion properties and facilitate the permeation of lipophilic drugs through the skin.
Caption: Conceptual pathway for nanoparticle-based drug delivery.
Safety and Toxicology
No specific toxicological data for Heptadecan-9-yl acrylate has been found in the public domain. However, a safety data sheet for the analog Heptadecyl Acrylate (C17A) indicates that it may cause skin irritation and may cause an allergic skin reaction.[7][8] It is also suggested to be harmful to aquatic life with long-lasting effects.[7] As with any chemical, appropriate personal protective equipment should be used when handling this compound.
Table 2: Hazard Information for Heptadecyl Acrylate (C17A) (Analog)
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation. | [7] |
| H317 | May cause an allergic skin reaction. | [7] |
| H413 | May cause long lasting harmful effects to aquatic life. | [7] |
Conclusion
Heptadecan-9-yl acrylate is a long-chain acrylate monomer with significant potential in the field of drug development, particularly in the design of novel drug delivery systems. While specific research on this compound is limited, its structural characteristics, inferred from closely related analogs, suggest that its polymers would exhibit high hydrophobicity, a low glass transition temperature, and good film-forming properties. These attributes are highly desirable for applications in controlled release formulations, nanoparticle-based drug delivery, and transdermal systems. Further research is warranted to fully elucidate the specific properties and biological interactions of Heptadecan-9-yl acrylate and its polymers to realize its full potential in pharmaceutical applications.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jamorin.com [jamorin.com]
- 4. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]
- 5. [PDF] Design aspects of poly(alkylcyanoacrylate) nanoparticles for drug delivery | Semantic Scholar [semanticscholar.org]
- 6. Poly(alkyl cyanoacrylate): advancement as nano delivery systems [ouci.dntb.gov.ua]
- 7. download.basf.com [download.basf.com]
- 8. download.basf.com [download.basf.com]
